Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Übersicht

Beschreibung

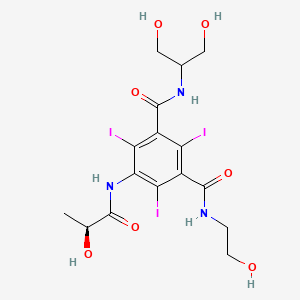

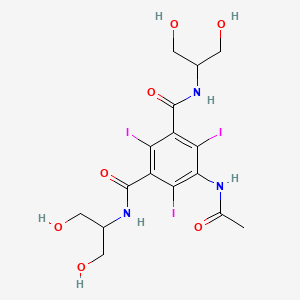

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a chemical compound with the molecular formula C15H14O5 . It has an average mass of 274.269 Da and a monoisotopic mass of 274.084137 Da . This compound is an impurity of Acotiamide, a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .

Molecular Structure Analysis

The molecular structure of Phenyl 2-hydroxy-4,5-dimethoxybenzoate consists of a phenyl group attached to a benzoate group that has two methoxy groups and one hydroxy group . The exact structure can be represented by the InChI string:InChI=1S/C15H14O5/c1-18-13-8-11 (12 (16)9-14 (13)19-2)15 (17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 . Physical And Chemical Properties Analysis

Phenyl 2-hydroxy-4,5-dimethoxybenzoate has a molecular weight of 274.27 g/mol . It has a XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 65 Ų . The compound has a complexity of 313 .Wissenschaftliche Forschungsanwendungen

Organic Building Blocks

Phenyl 2-hydroxy-4,5-dimethoxybenzoate can be used as an organic building block in the synthesis of various organic compounds . It can be used in the creation of complex molecules for research in fields such as medicinal chemistry, materials science, and biochemistry.

Impurity in Drug Synthesis

This compound is known to be an impurity in the synthesis of Acotiamide , a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia . Understanding the properties of this impurity can help improve the purity and efficacy of the final drug product.

Pharmacokinetics Research

Phenyl 2-hydroxy-4,5-dimethoxybenzoate has several properties that make it interesting for pharmacokinetics research . For example, it is BBB permeant, meaning it can cross the blood-brain barrier, and it is an inhibitor of several cytochrome P450 enzymes . These properties could make it useful in the study of drug metabolism and distribution.

Solubility Studies

The compound has moderate water solubility , which can be useful in studies related to drug delivery and formulation. Understanding the solubility of compounds like this can help in the design of dosage forms and drug delivery systems.

Safety and Toxicity Studies

Phenyl 2-hydroxy-4,5-dimethoxybenzoate has certain safety and hazard statements associated with it . Studying these can provide valuable information for handling and storage guidelines, as well as understanding potential risks associated with its use.

Synthetic Accessibility Studies

The synthetic accessibility score of Phenyl 2-hydroxy-4,5-dimethoxybenzoate is 2.51 . This score can provide insights into the ease or difficulty of synthesizing the compound, which can be useful in process optimization and cost reduction studies.

Eigenschaften

IUPAC Name |

phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXURAFZSOJQXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698444 | |

| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

CAS RN |

877997-98-3 | |

| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

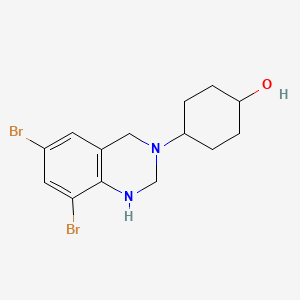

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)